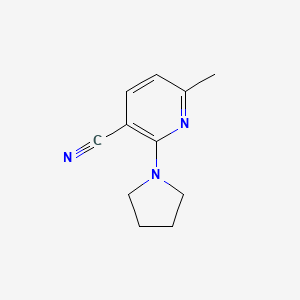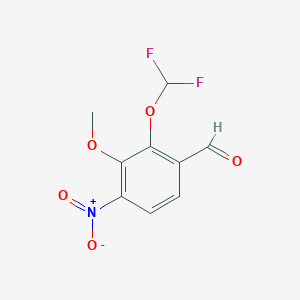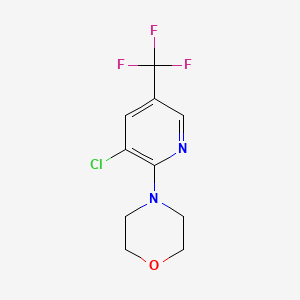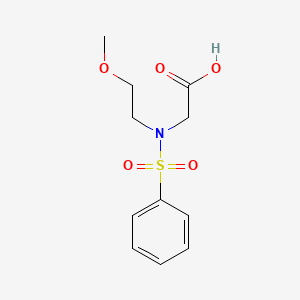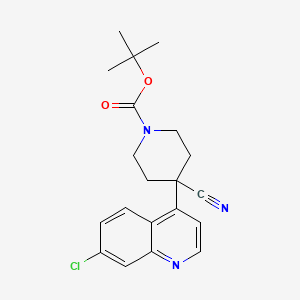
Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate is a synthetic organic compound that features a quinoline moiety, a piperidine ring, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: The chloro group is introduced via chlorination, often using reagents such as phosphorus oxychloride (POCl3).
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often starting from appropriate amine precursors.
Attachment of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide (NaCN).
Formation of the Tert-butyl Ester: The final step involves esterification, where the carboxylic acid group is converted to a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for cyanide introduction.
Major Products
Oxidation: Oxidized derivatives of the quinoline or piperidine rings.
Reduction: Reduced forms of the quinoline or piperidine rings.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to the presence of the quinoline moiety, which is known for its antimalarial properties.
Cancer Research: The compound is studied for its antiproliferative effects against various cancer cell lines.
Antiviral Research: It has shown activity against certain RNA viruses, making it a candidate for antiviral drug development.
Neurodegenerative Diseases: Research is ongoing to explore its potential in treating diseases like Alzheimer’s, due to its ability to interact with specific molecular targets involved in these conditions.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets:
Antimalarial Activity: The compound interferes with the heme detoxification pathway in Plasmodium parasites, similar to other quinoline-based antimalarials.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Antiviral Activity: The compound inhibits viral replication by targeting viral enzymes or host cell factors essential for the viral life cycle.
Neuroprotective Effects: It modulates pathways involved in oxidative stress and inflammation, providing neuroprotection in models of neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used for autoimmune diseases.
Mefloquine: Another quinoline-based antimalarial with a different substitution pattern.
Primaquine: An 8-aminoquinoline used for the radical cure of malaria.
Uniqueness
Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate is unique due to its combination of a quinoline moiety with a piperidine ring and a cyanide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various therapeutic applications.
Propriétés
IUPAC Name |
tert-butyl 4-(7-chloroquinolin-4-yl)-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-19(2,3)26-18(25)24-10-7-20(13-22,8-11-24)16-6-9-23-17-12-14(21)4-5-15(16)17/h4-6,9,12H,7-8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYZXJYGIDVABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


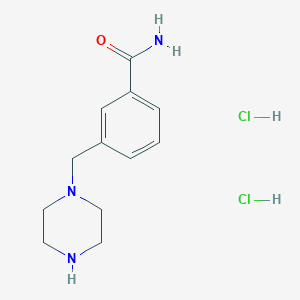
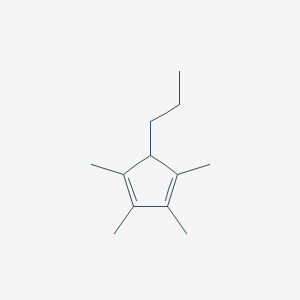
![3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1419610.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)
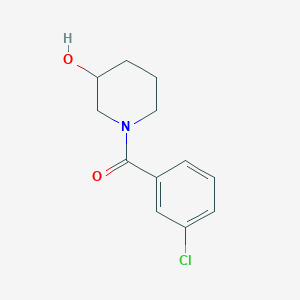
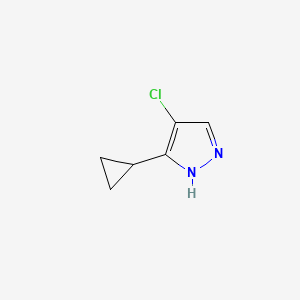
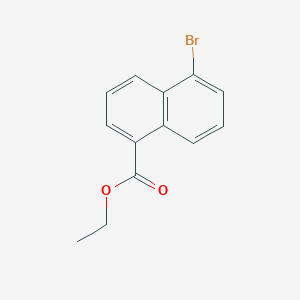
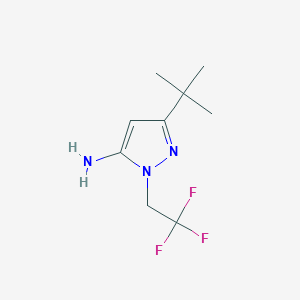
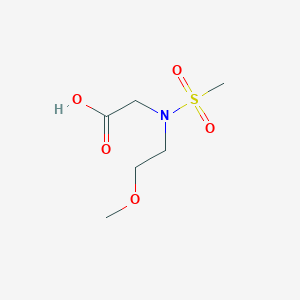
![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)
